
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a methoxy group, and a trifluoromethyl acridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate typically involves multiple steps, including the formation of the acridine moiety, the introduction of the trifluoromethyl group, and the coupling with the methanesulfonamide group. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl acridine moiety can intercalate with DNA, disrupting its structure and function. Additionally, the methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the acridine moiety.
Trifluoromethyl acridine: Contains the acridine and trifluoromethyl groups but lacks the methanesulfonamide functionality.
Uniqueness
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group enhances its reactivity, while the trifluoromethyl acridine moiety provides specific interactions with biological targets.
Propiedades
Número CAS |
57164-71-3 |
|---|---|
Fórmula molecular |
C23H22F3N3O6S2 |
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
methanesulfonic acid;N-[3-methoxy-4-[[3-(trifluoromethyl)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H18F3N3O3S.CH4O3S/c1-31-20-12-14(28-32(2,29)30)8-10-18(20)27-21-15-5-3-4-6-17(15)26-19-11-13(22(23,24)25)7-9-16(19)21;1-5(2,3)4/h3-12,28H,1-2H3,(H,26,27);1H3,(H,2,3,4) |
Clave InChI |
XNBNQLVSJZQVKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)C(F)(F)F.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


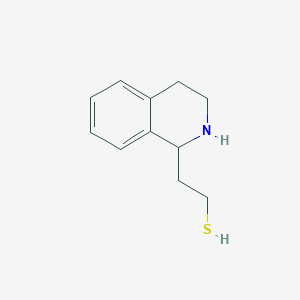
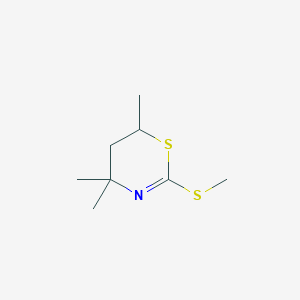
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
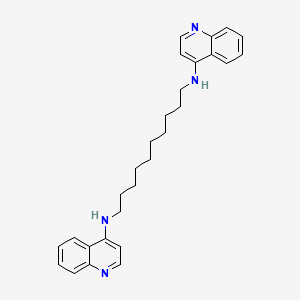
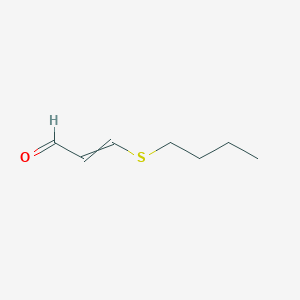
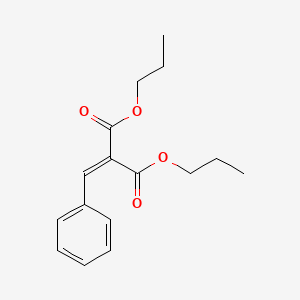

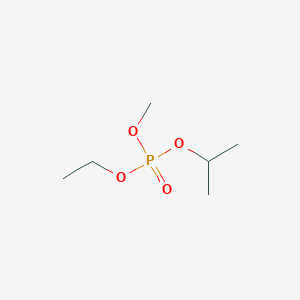
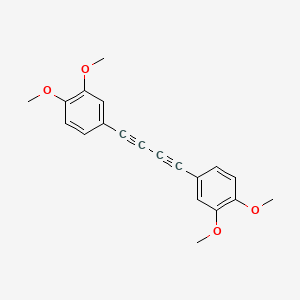
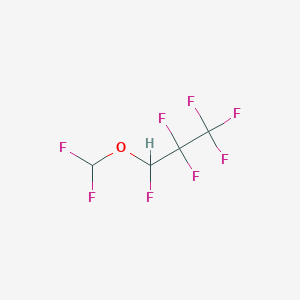
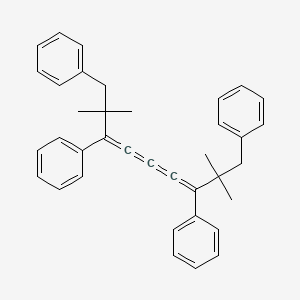
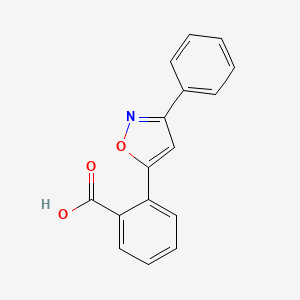
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)
